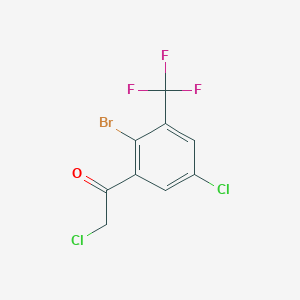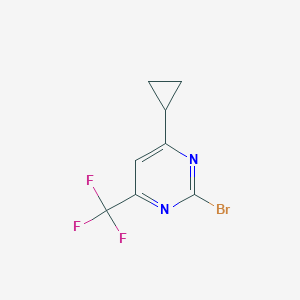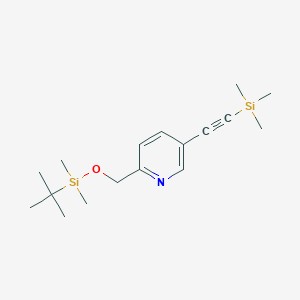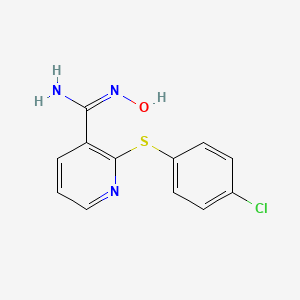
2-(4-chlorophenyl)sulfanyl-N'-hydroxypyridine-3-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)sulfanyl-N’-hydroxypyridine-3-carboximidamide is a chemical compound with the molecular formula C12H10ClN3OS and a molecular weight of 279.75 g/mol It is known for its unique structure, which includes a chlorophenyl group, a sulfanyl group, and a hydroxypyridine carboximidamide moiety
Métodos De Preparación
The synthesis of 2-(4-chlorophenyl)sulfanyl-N’-hydroxypyridine-3-carboximidamide typically involves the reaction of 4-chlorothiophenol with 2-chloronicotinonitrile in the presence of a base, followed by the addition of hydroxylamine . The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(4-chlorophenyl)sulfanyl-N’-hydroxypyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)sulfanyl-N’-hydroxypyridine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of normal biochemical pathways. The sulfanyl and hydroxypyridine groups play a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
2-(4-chlorophenyl)sulfanyl-N’-hydroxypyridine-3-carboximidamide can be compared with other similar compounds, such as:
2-(4-chlorophenyl)sulfanyl-N’-hydroxypyridine-2-carboximidamide: This compound has a similar structure but with a different position of the carboximidamide group, leading to variations in its chemical properties and biological activities.
2-(4-bromophenyl)sulfanyl-N’-hydroxypyridine-3-carboximidamide: The substitution of chlorine with bromine can affect the compound’s reactivity and interactions with molecular targets.
2-(4-chlorophenyl)sulfanyl-N’-hydroxyquinoline-3-carboximidamide: The replacement of the pyridine ring with a quinoline ring can result in different electronic and steric effects, influencing the compound’s overall behavior.
Propiedades
Fórmula molecular |
C12H10ClN3OS |
|---|---|
Peso molecular |
279.75 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)sulfanyl-N'-hydroxypyridine-3-carboximidamide |
InChI |
InChI=1S/C12H10ClN3OS/c13-8-3-5-9(6-4-8)18-12-10(11(14)16-17)2-1-7-15-12/h1-7,17H,(H2,14,16) |
Clave InChI |
IQHQZPHPAOPOJO-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)/C(=N\O)/N |
SMILES canónico |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13725340.png)
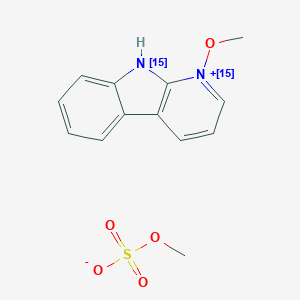
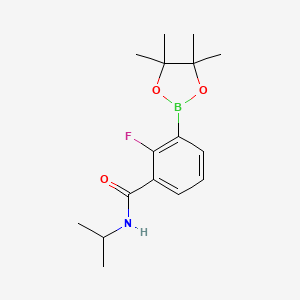

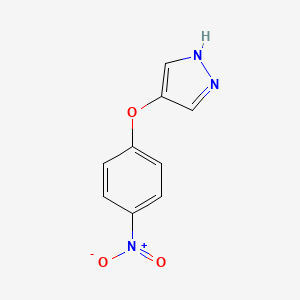
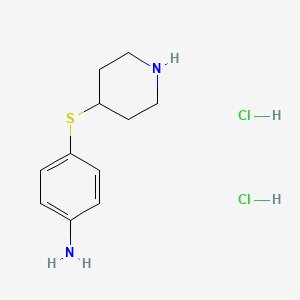
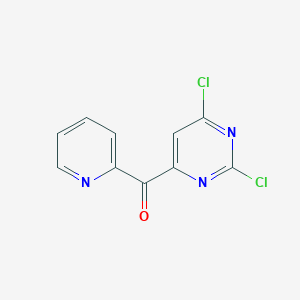

![[1-(3'-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13725403.png)
